3-chloro-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine
Description
The compound 3-chloro-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyridine core substituted with a chlorine atom at position 3 and a complex methoxy-linked piperidine-oxadiazole moiety at position 3. Its structure integrates a 5-methyl-1,2,4-oxadiazole ring connected to a piperidine via a methylene bridge, which is further attached to the pyridine through a methoxy group.
Properties
IUPAC Name |
3-[[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2/c1-11-18-15(19-22-11)9-20-6-3-12(4-7-20)10-21-14-2-5-17-8-13(14)16/h2,5,8,12H,3-4,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTOGVHNCZHTOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Compound A ’s 5-methyl-1,2,4-oxadiazole group distinguishes it from analogues with bulkier or polar substituents:
- 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride (): Replaces the methyl group with a methoxymethyl chain, enhancing hydrophilicity. This modification could improve aqueous solubility but may reduce membrane permeability compared to Compound A .
- 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (): Substitutes the oxadiazole with a 4-methylphenyl group, increasing steric bulk and aromatic interactions. Such a structure may favor binding to hydrophobic pockets in biological targets but could limit metabolic stability .
Pyridine Substitution Patterns
The chlorine atom at position 3 of Compound A ’s pyridine ring contrasts with other derivatives:
- 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine (): Features a methoxy group at the phenyl substituent instead of chlorine.
- 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine (): Positions the chlorine on the oxadiazole’s methyl group rather than the pyridine. This alters the molecule’s electronic distribution, possibly affecting reactivity in nucleophilic environments .
Piperidine Linkage and Functionalization
Compound A ’s piperidine is functionalized with a methyl-oxadiazole group, differing from related structures:
- 3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride (): Lacks the methoxy bridge, directly connecting the piperidine to the oxadiazole. This shorter linkage may reduce conformational flexibility, impacting binding to targets requiring extended geometries .
- Derivatives in : Include piperidinyl groups with varied substituents (e.g., sulfonyl, acetyl). These modifications alter hydrogen-bonding and charge properties, highlighting Compound A ’s balance between lipophilicity and moderate polarity .
Physicochemical and Pharmacokinetic Insights
A comparative analysis of key properties is summarized below:
Key Observations :
- Compound A ’s chlorine atom and methyl-oxadiazole group contribute to a higher LogP than methoxymethyl analogues, favoring blood-brain barrier penetration.
- The piperidine-methoxy linkage in Compound A provides conformational flexibility absent in rigidly fused systems (e.g., ’s pyrrolo-thiazolo-pyrimidine derivatives) .
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